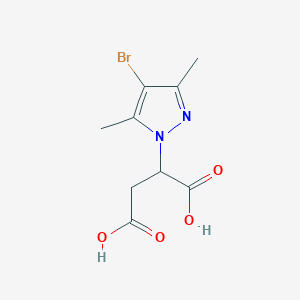

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is a chemical compound with the molecular formula C8H11BrN2O4 It is characterized by the presence of a bromine atom, two methyl groups, and a pyrazole ring attached to a succinic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with succinic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as pyridine or triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to isolate the compound from impurities.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromo derivative.

Reduction: The compound can be reduced to remove the bromine atom, resulting in a de-brominated product.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of bromo derivatives.

Reduction: Formation of de-brominated products.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that compounds containing pyrazole rings, such as 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid, often exhibit significant biological activities, including antitumor properties. The specific interactions of this compound with biological targets are crucial for determining its efficacy as a potential anticancer agent. Studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cells, suggesting that this compound may also possess similar capabilities .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may have potential against Gram-positive bacteria and fungi, which could make it a candidate for developing new antimicrobial agents . Further investigation into its mechanism of action is needed to fully understand its efficacy and safety profile.

Herbicidal Activity

The structural features of this compound may confer herbicidal properties. Compounds with similar structures have been reported to inhibit plant growth, making them useful in agricultural applications as herbicides . This aspect warrants further exploration to assess the compound's effectiveness and environmental impact.

Synthetic Routes

Several synthetic methods have been developed for producing this compound. These methods can be optimized based on yield and purity requirements, which are critical for both research and commercial applications .

Characterization Techniques

Characterization of the compound typically involves techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid | C₇H₉BrN₂O₂ | Lacks a succinic moiety; potential anti-tumor activity |

| 3,5-Dimethylpyrazole | C₅H₇N₃ | Used as a ligand in coordination chemistry |

| 4-Bromo-3,5-dimethylpyrazole | C₇H₈BrN₂ | Known for antimicrobial properties |

This table highlights the structural similarities and differences between this compound and related compounds, emphasizing its unique combination of functionalities that may contribute to diverse biological activities not observed in simpler analogs .

Mecanismo De Acción

The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid involves its interaction with specific molecular targets and pathways. The bromine atom and pyrazole ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-propionic acid

- 2-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid

- 2-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-acetohydrazide

Uniqueness

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is unique due to its succinic acid backbone, which imparts distinct chemical properties and reactivity compared to similar compounds with different backbones. This uniqueness makes it a valuable compound for specific applications in research and industry.

Actividad Biológica

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is a novel compound that combines the structural features of a pyrazole ring and a succinic acid moiety. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H11BrN2O4, with a molecular weight of 291.1 g/mol. The compound features a bromine atom at position 4 of the pyrazole ring and two methyl groups at positions 3 and 5. The succinic acid component contributes to its potential as a bioactive molecule.

| Property | Value |

|---|---|

| CAS Number | 90561-06-1 |

| Molecular Formula | C9H11BrN2O4 |

| Molecular Weight | 291.1 g/mol |

| Melting Point | Not specified |

The mechanism by which pyrazole derivatives exert their biological effects typically involves interference with cellular processes such as enzyme inhibition or disruption of metabolic pathways. For instance, studies on related compounds indicate that they may act as inhibitors of specific enzymes involved in bacterial cell wall synthesis or metabolic pathways essential for bacterial survival .

Case Studies

While direct case studies on this compound are scarce, several investigations into structurally related compounds provide insight into its potential applications:

- Antibacterial Activity : A study on quinoline-based derivatives demonstrated significant bactericidal activity against various pathogens. Similar methodologies could be applied to assess the antibacterial efficacy of this compound .

- Nitrification Inhibition : Research has highlighted the role of pyrazole derivatives as nitrification inhibitors in agricultural settings. These compounds can enhance nitrogen use efficiency in crops by inhibiting the conversion of ammonium to nitrate in the soil . The potential application of this compound in this context warrants further exploration.

Propiedades

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O4/c1-4-8(10)5(2)12(11-4)6(9(15)16)3-7(13)14/h6H,3H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSYIMSPNWXYOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(CC(=O)O)C(=O)O)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.